Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core with a cyano group at the 5-position, a methyl group at the 7-position, and a carboxylate ester at the 4-position. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method involves the preparation of intermediate compounds such as ethyl 2-cyano-4,4-dimethoxybutanoate, which is then subjected to cyclization and functional group transformations to yield the desired product . The reaction conditions often include the use of formamidine, bromine, and various solvents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the cyano or methyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or proteins, disrupting their normal function and leading to various biological effects . The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
- 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid, 5-cyano-7-methyl-
- 5-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
Uniqueness
Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group and the carboxylate ester makes it a versatile intermediate for further chemical modifications, enhancing its utility in various research applications.
Properties
Molecular Formula |
C10H8N4O2 |
---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
methyl 5-cyano-7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H8N4O2/c1-14-4-6(3-11)7-8(10(15)16-2)12-5-13-9(7)14/h4-5H,1-2H3 |
InChI Key |
CKGOROWGQFODQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)C(=O)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.